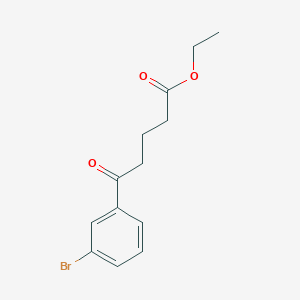

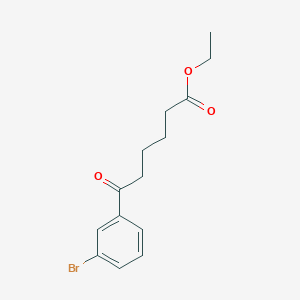

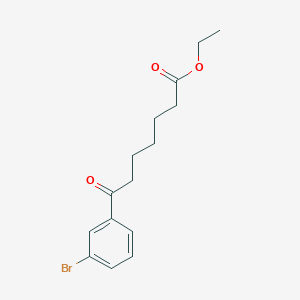

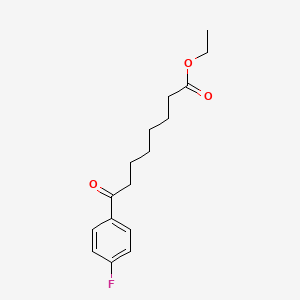

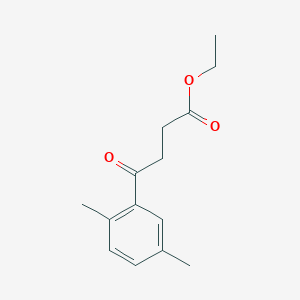

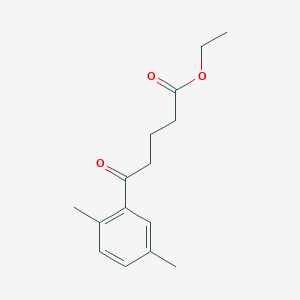

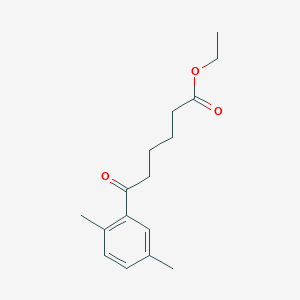

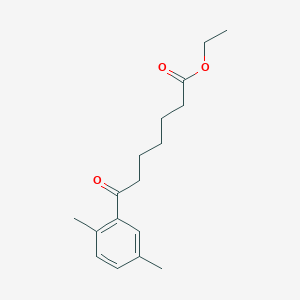

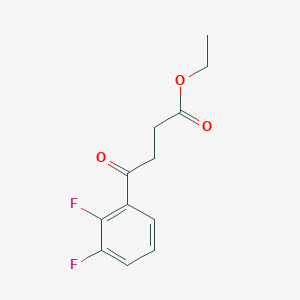

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Aplicaciones Científicas De Investigación

Biosynthesis in Winemaking

- Biosynthesis in Sherry : Research by Fagan, Kepner, and Webb (1981) demonstrated that Ethyl 4-oxobutyrate-2-14 C contributes to the formation of several compounds in sherry, including gamma-butyrolactone, diethyl succinate, ethyl 4-oxobutyrate diethyl acetal, and others. This study confirms pathways in the biosynthesis of compounds present in sherry wines (Fagan, Kepner, & Webb, 1981).

Chemical Synthesis and Applications

- Synthesis of Derivatives : Hao Zhi-hui (2007) synthesized Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, indicating the potential of Ethyl 4-oxobutyrate derivatives in chemical synthesis, particularly for pharmaceutical intermediates (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation

- Catalytic Recycling : Starodubtseva et al. (2004) researched the enantioselective hydrogenation of Ethyl 4-chloro-3-oxobutyrate, finding that the process could be significantly improved through recycling of the catalyst, which could be beneficial in industrial applications (Starodubtseva et al., 2004).

Bioreduction Process Optimization

- Bioreduction by Baker's Yeast : Chen et al. (2002) developed an optimal pH profile for the asymmetric bioreduction of Ethyl 4-chloro-3-oxobutyrate using baker's yeast. This study offers insights into improving product yield and quality in bioreactor processes (Chen, Wang, Houng, & Lee, 2002).

Asymmetric Synthesis

- Asymmetric Aldol Reaction : Wang Jin-ji (2014) conducted a study on the synthesis of Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate via an asymmetric aldol reaction, emphasizing the importance of reaction conditions on yield and enantioselectivity (Wang Jin-ji, 2014).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the substance. It includes toxicity information, safety precautions, proper handling and storage, and first aid measures.

Direcciones Futuras

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its reactivity, or its biological activity.

Please note that not all compounds will have information available in all these categories. The amount and type of information available can vary widely depending on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.

Propiedades

IUPAC Name |

ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARJXDORRJTNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645611 |

Source

|

| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate | |

CAS RN |

898752-96-0 |

Source

|

| Record name | Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.